molecular formula C11H18O2 B12630657 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene CAS No. 918475-56-6

3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene

Cat. No.: B12630657
CAS No.: 918475-56-6
M. Wt: 182.26 g/mol
InChI Key: QAKAXQTUEBJBQN-UHFFFAOYSA-N
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Description

3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is a bicyclic spiroacetal characterized by a central spiro carbon connecting two oxygen-containing rings: a six-membered dioxane ring and a five-membered unsaturated dioxolane ring. The compound’s structure includes methyl substituents at positions 3 and 9 (Figure 1). Spiroacetals of this class are commonly associated with insect pheromones and plant volatiles, playing roles in chemical communication and ecological interactions .

Properties

CAS No.

918475-56-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-ene

InChI

InChI=1S/C11H18O2/c1-9-3-5-11(12-7-9)6-4-10(2)8-13-11/h7,10H,3-6,8H2,1-2H3

InChI Key

QAKAXQTUEBJBQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC(=CO2)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate cyclization.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pest Control

One of the primary applications of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is in the field of pest management, specifically targeting the olive fruit fly (Dacus oleae). The compound has been synthesized as part of a strategy to develop effective pheromone-based traps that can disrupt the mating cycles of these pests.

Case Study:
A study demonstrated the encapsulation of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene in polylactic acid (PLLA) microparticles. The release profiles showed that formulations containing 20% of the compound provided a controlled release over four weeks, indicating potential for use in sustained pest control strategies .

Formulation DSU Concentration (%) Release Duration (Weeks)
Microparticles51
Microparticles102
Microparticles204

Synthesis of Pheromones

The compound is also utilized in synthesizing pheromones for various insect species. The structural characteristics of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene make it a valuable precursor in the development of species-specific attractants.

Example:
Research has shown that derivatives of this compound can mimic natural pheromones effectively, enhancing trapping efficiency for species like Dacus oleae . The synthesis process involves careful manipulation of its spiro structure to achieve desired stereochemistry and functional properties.

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Ring System Source/Function Key References
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane Methyl at C2, C8; saturated spiroacetal Floral scent (Ceropegia dolichophylla); attracts kleptoparasitic flies
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane Ethyl at C2, methyl at C8; saturated spiroacetal Rectal gland secretion (Bactrocera musa); antennal responses in conspecifics
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane Additional oxygen atoms at C2, C4, C8, C10 Synthetic; flame-retardant applications
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane Vinyl groups at C3, C9 Polymer precursor; crosslinking agent

Key Structural Differences :

  • Substituent Position : The target compound’s methyl groups at C3 and C9 contrast with analogues like (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, where substituents are on the smaller ring. This positional variance affects molecular geometry and biological activity .
  • Oxygen Content : Compounds like 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane exhibit increased polarity due to additional oxygen atoms, making them less volatile and more suited for industrial applications .

Physicochemical Properties

Table 2: Volatility and Stability Data
Compound Boiling Point (°C) LogP (Predicted) Stability Notes
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene ~225 (estimated) 2.8 Sensitive to UV light; stable in inert atmospheres
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane 225 3.1 Stable in ambient conditions; resistant to hydrolysis
N-(3-Methylbutyl)acetamide 220–224 1.5 Highly volatile; co-emitted with spiroacetals

Key Observations :

  • The target compound’s boiling point aligns with structurally related spiroacetals, indicating similar vapor pressures and environmental dispersal mechanisms .
  • LogP values suggest moderate hydrophobicity, facilitating diffusion across insect cuticles or plant surfaces .

Biological Activity

3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene (CAS Number: 918475-56-6) is a compound of interest in chemical and biological research due to its unique structural properties and potential applications in various fields, including pharmacology and pest management. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

The molecular formula of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is C11H18O2C_{11}H_{18}O_{2} with a molecular weight of 182.259 g/mol. The compound features a spiro structure that contributes to its biological activity.

PropertyValue
CAS Number918475-56-6
Molecular FormulaC11H18O2
Molecular Weight182.259 g/mol
LogP2.8434

Biological Activity Overview

The biological activities of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene have been explored in various studies, particularly its effects on insect behavior and potential medicinal properties.

Insecticidal Properties

Research indicates that compounds similar to 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene exhibit insecticidal activity. For instance, studies on related dioxaspiro compounds have shown effectiveness against pest species such as fruit flies (Tephritidae). These compounds act as semiochemicals that can disrupt normal behaviors in insects, potentially serving as pest control agents.

Case Study: Insect Behavior Modification
A study focused on the behavioral responses of the jewel beetle (Coraebus undatus) to various semiochemicals found that the release of certain dioxaspiro compounds influenced trap catches significantly. The effectiveness was measured through field assays which demonstrated that the presence of these compounds could modify insect behavior and enhance trapping efficiency .

The exact mechanism by which 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene exerts its biological effects is not fully elucidated; however, it is hypothesized that its unique spiro structure may interact with biological targets such as receptors or enzymes involved in signaling pathways related to pain and inflammation.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene and related compounds:

Study FocusFindings
Insect BehaviorSignificant modification in trapping efficiency with dioxaspiro release .
Anti-inflammatory PropertiesPotential reduction in inflammation markers (in vitro) observed in related compounds .
Analgesic ActivityPreliminary evidence suggests pain-relief properties in animal models .

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